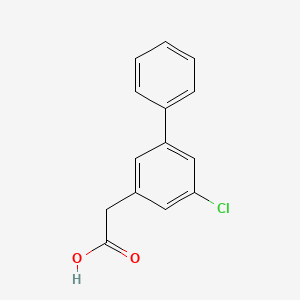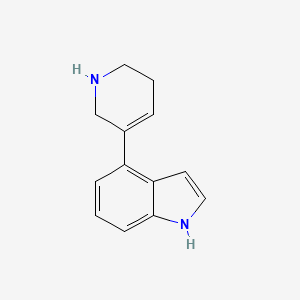
1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one is an organic compound belonging to the thiazolidinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This three-component reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free synthesis and microwave-assisted reactions, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones. These products can exhibit different biological activities and chemical properties, making them valuable for further research and development.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Medicine: Research indicates potential antitumor and anti-inflammatory activities, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one involves its interaction with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. Additionally, its ability to form reactive intermediates can lead to the generation of reactive oxygen species, contributing to its antimicrobial and antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Known for its antimicrobial and antitumor activities.
3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: Exhibits antitumor activity and is used in medicinal chemistry research.
4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl carboxamides: Important building blocks in the design of combinatorial libraries of rhodanine derivatives.
Uniqueness
1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one stands out due to its unique nonanone chain, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
74472-23-4 |
|---|---|
Formule moléculaire |
C12H21NOS2 |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)nonan-1-one |
InChI |
InChI=1S/C12H21NOS2/c1-2-3-4-5-6-7-8-11(14)13-9-10-16-12(13)15/h2-10H2,1H3 |
Clé InChI |
MYNHLCHQCBTPRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)N1CCSC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


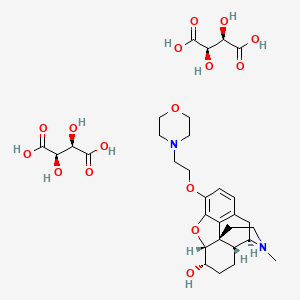
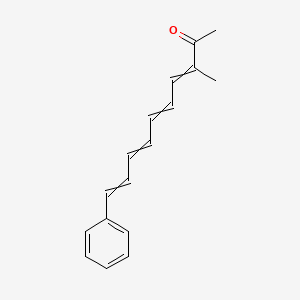

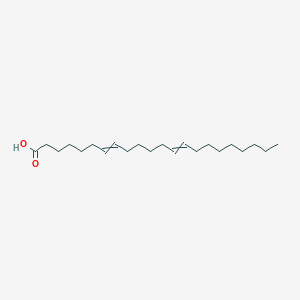
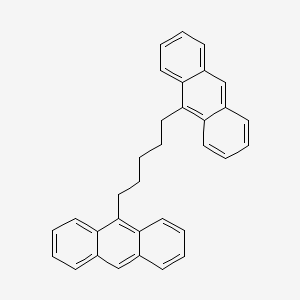


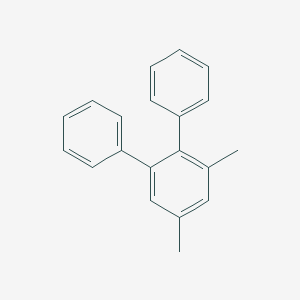


![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

